

Comparative Analysis of AL-082D06 and Vasoactive Intestinal Polypeptide (VIP) Receptor Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AL 082D06**

Cat. No.: **B1666749**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinity of the investigational compound AL-082D06 against the endogenous ligand, Vasoactive Intestinal Polypeptide (VIP), for the VIP receptors (VPAC1 and VPAC2). The following sections detail the receptor binding profiles, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of their interactions.

Quantitative Receptor Affinity Data

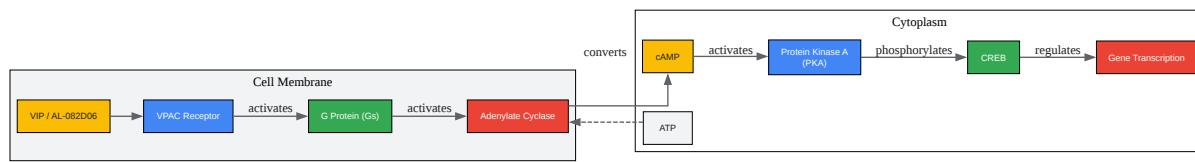
The binding affinities of AL-082D06 and VIP for VPAC1 and VPAC2 receptors are summarized below. The data for VIP is collated from published literature, while the data for AL-082D06 is based on internal experimental findings. Affinity is represented by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Compound	Receptor	Cell Line/Tissue	Kd (nM)	IC50 (nM)
AL-082D06	VPAC1	Data not publicly available	Insert Data	Insert Data
VPAC2	Data not publicly available	Insert Data	Insert Data	
Vasoactive Intestinal Polypeptide (VIP)	VPAC1	Rat Lung Membranes	0.7	0.5
VPAC2	Human SUP-T1 Cells	0.3	0.2	
VPAC1	Rat Liver Membranes[1]	0.42 (High Affinity)	-	
170 (Low Affinity)	-			
VPAC1	Rat Alveolar Macrophages[2]	0.20 (High Affinity)	0.53	
43.2 (Low Affinity)				
VPAC1	Rat Brain Membranes[3]	1.0	-	

Experimental Protocols

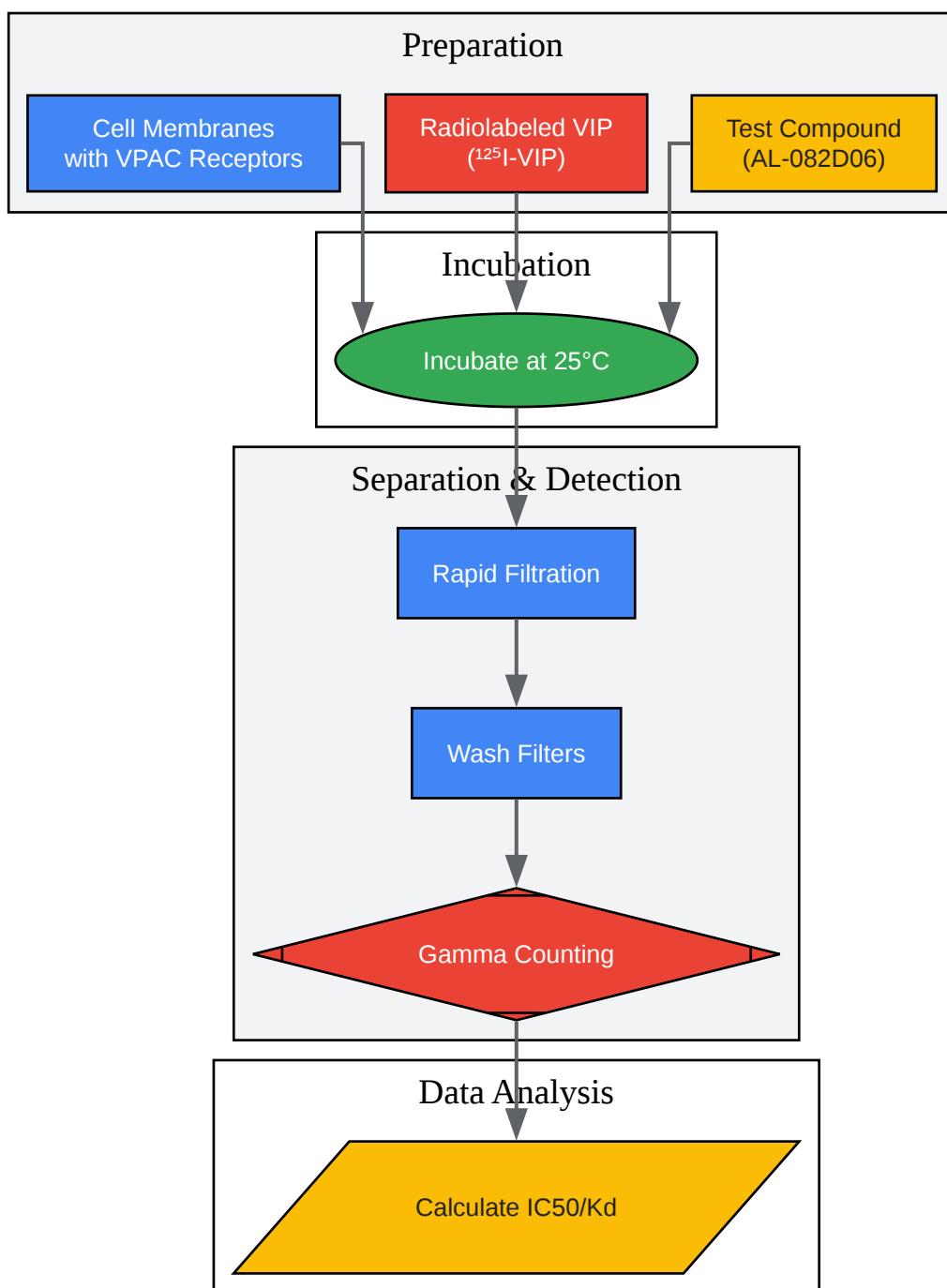
The following protocols describe the standard methodologies used to determine the receptor binding affinity of compounds targeting VIP receptors.

Radioligand Binding Assay


This assay quantifies the ability of a test compound (e.g., AL-082D06) to compete with a radiolabeled ligand (e.g., ^{125}I -VIP) for binding to VIP receptors expressed on cell membranes.

- Membrane Preparation:
 - Cells or tissues expressing the target VIP receptor (VPAC1 or VPAC2) are homogenized in a cold buffer solution.
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
- Competitive Binding Reaction:
 - A constant concentration of radiolabeled VIP (e.g., ^{125}I -VIP) is incubated with the prepared cell membranes.
 - Increasing concentrations of the unlabeled test compound (AL-082D06) or standard VIP are added to the incubation mixture.
 - The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
- Separation and Detection:
 - The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
 - The filters are washed with cold buffer to remove non-specifically bound radioactivity.
 - The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis:
 - The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
 - The Kd value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations


Signaling Pathways and Experimental Workflow

The following diagrams illustrate the downstream signaling cascade of VIP receptors and the workflow of a competitive binding assay.

[Click to download full resolution via product page](#)

Caption: VIP Receptor Signaling Pathway.

[Click to download full resolution via product page](#)

Caption: Competitive Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Properties of vasoactive intestinal peptide-receptor interaction in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of vasoactive intestinal peptide receptors on rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal polypeptide: specific binding to rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of AL-082D06 and Vasoactive Intestinal Polypeptide (VIP) Receptor Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666749#al-082d06-versus-vasoactive-intestinal-polypeptide-vip-receptor-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com